N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS2/c26-16(21-17-20-14-8-4-5-9-15(14)28-17)12-27-19-23-22-18-24(10-11-25(18)19)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJGPKVEYNPZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)N1C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The imidazotriazole component further enhances its pharmacological profile. This article aims to explore the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into two main components:
- Benzothiazole Ring : Known for its role in various therapeutic applications.
- Imidazotriazole Moiety : Contributes to the compound's biological activity through unique interactions with biological targets.
Crystal Structure
Recent studies have provided insights into the crystal structure of the compound, confirming successful acylation and revealing bond lengths and angles consistent with similar structures. The C=O bond length is reported as 1.221(6) Å, indicating strong interactions within the molecule .
Anticancer Activity
Research indicates that compounds containing benzothiazole and imidazotriazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Certain derivatives have shown IC50 values as low as 1.61 µg/mL against specific cancer cell lines, demonstrating potent anticancer activity .
- Mechanism of Action : The mechanism involves interaction with key proteins such as Bcl-2, leading to apoptosis in cancer cells through hydrophobic contacts and minimal hydrogen bonding .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values of 6.25 µg/mL against various bacterial strains, indicating strong antibacterial activity .
- SAR Analysis : Structure-activity relationship studies suggest that electron-withdrawing groups on the phenyl ring enhance antimicrobial efficacy .
Anti-inflammatory Effects
Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties:
- In vitro Studies : Compounds have shown the ability to inhibit pro-inflammatory cytokines in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .
Study 1: Synthesis and Evaluation of Benzothiazole Derivatives
A study synthesized a series of benzothiazole derivatives linked to acetamide groups and evaluated their biological activity. The results indicated that modifications to the benzothiazole ring significantly influenced cytotoxicity against cancer cell lines.
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| 9 | 1.61 | Anticancer |
| 10 | 1.98 | Anticancer |
| 37a | 6.25 | Antimicrobial |
Study 2: Imidazotriazole Coupled Compounds
Another study focused on imidazotriazole-coupled compounds derived from noscapine, revealing promising anticancer activities with enhanced selectivity towards cancer cells compared to normal cells.
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7a | A431 | <5 |
| 11a | Jurkat | <10 |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that combines a benzo[d]thiazole moiety with an imidazo[2,1-c][1,2,4]triazole derivative. The synthesis typically involves the acylation of 2-aminobenzothiazole with chloroacetyl chloride, followed by the introduction of the imidazo[2,1-c][1,2,4]triazole group through nucleophilic substitution reactions. The resulting compound is characterized by various techniques including NMR spectroscopy and X-ray crystallography to confirm its structural integrity and purity .
Antimicrobial Properties
Research has indicated that derivatives of benzothiazole and imidazole exhibit notable antimicrobial properties. For instance, compounds incorporating similar structural motifs have demonstrated activity against various strains of bacteria and fungi. The specific compound has been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb), showing promising results with IC50 values indicating effective inhibition at low concentrations .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Similar compounds have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies should focus on evaluating the cytotoxic effects against various cancer cell lines to establish its therapeutic potential .
Anti-inflammatory Effects
Compounds with benzo[d]thiazole structures are known for their anti-inflammatory properties. They may act by inhibiting key inflammatory pathways or cytokine production. Investigating the compound's effects on inflammatory markers in cellular models could provide insights into its therapeutic applications in treating inflammatory diseases .
Case Study 1: Antitubercular Activity
A study evaluated several benzothiazole derivatives for their antitubercular activity. Among these, compounds similar to N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide exhibited selective inhibition against Mtb strains without significant toxicity towards human lung fibroblast cells. This selectivity is crucial for developing targeted therapies that minimize side effects .
Case Study 2: Anticancer Screening
Another research project involved screening a library of benzothiazole-containing compounds for anticancer activity. The results indicated that modifications on the imidazole ring significantly enhanced cytotoxicity against breast cancer cell lines. This suggests that further optimization of the compound's structure could yield even more potent anticancer agents .
Comparative Analysis of Related Compounds
Preparation Methods
Classical Cyclization of Anilines
The benzo[d]thiazole ring is synthesized via oxidative cyclization of substituted anilines with potassium thiocyanate (KSCN) in acidic media. For example:
- Substituted aniline (e.g., 2-aminothiophenol) reacts with KSCN in HCl/EtOH at 80°C for 6 hours.
- Intermediate thiourea forms, which undergoes intramolecular cyclization upon oxidation with H₂O₂ or FeCl₃.
- 2-Aminobenzothiazole is isolated in 65–85% yield after recrystallization from ethanol.
Key challenges include controlling oxidation states and minimizing disulfide byproducts.
Construction of the Imidazo[2,1-c]triazole System
Hydrazine-Mediated Cyclization
The imidazo-triazole scaffold is synthesized from 2-hydrazinylbenzothiazole precursors:
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency:
- 2-Phenylacetyl isothiocyanate reacts with o-phenylenediamine in acetonitrile under MW (80°C, 2 min).
- Thiourea intermediate cyclizes in DMF at 150°C (MW, 5 min) to form the triazole ring.
- Yields improve from 10–72% (conventional heating) to 85–92% (MW).
Thioacetamide Bridge Formation
Mercapto Intermediate Activation
The 3-mercapto group on the triazole (B ) is activated for nucleophilic substitution:
Optimization Data
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dry DMF | +15% |
| Temperature | 25°C | +20% vs. 40°C |
| Base | Et₃N | +10% vs. NaHCO₃ |
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 3.91 (s, 2H, CH₂), 7.36–8.24 (m, 14H, Ar-H), 12.78 (s, 1H, NH).
- IR (KBr): 3219 cm⁻¹ (NH), 1699 cm⁻¹ (C=O), 1266 cm⁻¹ (C=S).
- MS : m/z 408.5 [M+H]⁺.
Challenges and Alternative Approaches
Low Yields in Triazole Formation
Conventional methods suffer from yields as low as 10% due to:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how can intermediates be characterized?
- Answer : The compound is synthesized via heterocyclization reactions involving thioamide intermediates. For example, analogous bicyclic systems are formed by reacting N-substituted thioamides with concentrated sulfuric acid, followed by isolation of intermediates using TLC and recrystallization . Key characterization methods include:
- IR spectroscopy : Peaks at 1649–1670 cm⁻¹ (amide C=O stretch) and 1120–1130 cm⁻¹ (C-S stretch) .
- NMR : δ 7.20–8.96 ppm for aromatic protons and NH groups .
- X-ray crystallography : Resolves co-crystal structures to confirm molecular geometry and hydrogen bonding .
Q. How is the molecular structure validated to ensure synthetic accuracy?
- Answer : Multi-modal spectral analysis is critical. For related benzothiazole-triazole hybrids:
- Mass spectrometry (FAB-MS) : Confirms molecular ions (e.g., m/z = 384 [M+H]⁺) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S within 0.3% of theoretical values) .
- X-ray diffraction : Provides bond lengths (e.g., C-S = 1.70–1.75 Å) and dihedral angles to confirm stereoelectronic effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in heterocyclization steps?
- Answer : Systematic optimization via Design of Experiments (DoE) is recommended. For example:
- Solvent selection : Ethanol or acetic acid improves solubility of intermediates .
- Catalyst screening : P2S5 may enhance thioamide formation but requires careful stoichiometric control to avoid side products .
- Temperature modulation : Extended heating (24–48 hours) at 293–298 K improves cyclization efficiency .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:
- Purity standardization : HPLC purity >95% (using C18 columns, acetonitrile/water gradients) .
- Multi-assay validation : Combine in vitro (e.g., MES test for anticonvulsant activity) and in silico (molecular docking) approaches .
- Statistical modeling : Use ANOVA to assess inter-laboratory variability in IC50 values .
Q. What in silico methods predict pharmacokinetic properties and target binding?
- Answer : Computational workflows include:
- ADMET prediction : SwissADME evaluates logP (1.5–3.5), CNS permeability, and CYP450 interactions .
- Molecular docking : AutoDock Vina simulates binding to targets like GABA receptors (docking scores ≤ -8.0 kcal/mol indicate strong affinity) .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
